Cas no 40435-42-5 (2,2,5-trimethylhexan-1-ol)

2,2,5-trimethylhexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Hexanol, 2,2,5-trimethyl-
- 2,2,5-trimethylhexan-1-ol
- AKOS015369102
- F2147-6062
- SCHEMBL5382183
- 40435-42-5
- CS-0354546
- XVHDCXTVDFQBHZ-UHFFFAOYSA-N
- EN300-1218195
-
- インチ: InChI=1S/C9H20O/c1-8(2)5-6-9(3,4)7-10/h8,10H,5-7H2,1-4H3
- InChIKey: XVHDCXTVDFQBHZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 144.151415257Da
- どういたいしつりょう: 144.151415257Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 84.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
2,2,5-trimethylhexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T206961-1g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 1g |
$ 865.00 | 2022-06-03 | ||
Life Chemicals | F2147-6062-1g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
Life Chemicals | F2147-6062-10g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 95%+ | 10g |
$2566.0 | 2023-09-06 | |
Enamine | EN300-1218195-10.0g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 10.0g |
$4052.0 | 2023-07-10 | ||
Enamine | EN300-1218195-5000mg |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 5000mg |
$2235.0 | 2023-10-02 | ||
Enamine | EN300-1218195-250mg |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 250mg |
$708.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425216-500mg |
2,2,5-Trimethylhexan-1-ol |
40435-42-5 | 98% | 500mg |
¥24429.00 | 2024-05-15 | |
Enamine | EN300-1218195-0.25g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 0.25g |
$867.0 | 2023-07-10 | ||
TRC | T206961-500mg |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 500mg |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2147-6062-0.25g |
2,2,5-trimethylhexan-1-ol |
40435-42-5 | 95%+ | 0.25g |
$551.0 | 2023-09-06 |
2,2,5-trimethylhexan-1-ol 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
2,2,5-trimethylhexan-1-olに関する追加情報
2,2,5-trimethylhexan-1-ol: A Comprehensive Overview
2,2,5-trimethylhexan-1-ol, also known by its CAS number 40435-42-5, is a versatile organic compound that has garnered significant attention in various industrial and research domains. This alcohol derivative is characterized by its unique molecular structure, which includes a hexane backbone with methyl substituents at positions 2 and 5, and a hydroxyl group at position 1. Its chemical formula is C9H18O, and it exists as a colorless liquid with a characteristic odor. The compound is widely used in the synthesis of fragrances, flavorants, and specialty chemicals due to its ability to impart pleasant olfactory properties.
The synthesis of 2,2,5-trimethylhexan-1-ol typically involves multi-step processes that often include alkylation or reduction reactions. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of enzymes and transition metal catalysts to optimize reaction conditions and minimize byproducts. These innovations not only enhance the yield but also align with the growing demand for sustainable chemical manufacturing practices.
In terms of applications, 2,2,5-trimethylhexan-1-ol is prominently utilized in the fragrance industry as a key ingredient in perfumes and personal care products. Its ability to mimic natural scents makes it invaluable for creating floral and woody accords. Moreover, it finds application in the food industry as a flavor enhancer, contributing to the aroma profiles of various beverages and confectioneries. Beyond these traditional uses, recent studies have explored its potential in pharmaceutical formulations and as a precursor for advanced materials.
The physical properties of 40435-42-5 are well-documented, with a boiling point of approximately 167°C and a density of 0.86 g/cm³. These characteristics make it suitable for various chemical transformations under different conditions. The compound's stability under normal storage conditions further adds to its desirability in industrial settings.
From an environmental perspective, the biodegradability of 2,2,5-trimethylhexan-1-ol has been extensively studied. Research indicates that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. This attribute is particularly important for industries adhering to strict environmental regulations.
In conclusion, 2,2,5-trimethylhexan-1-ol (CAS No: 40435-42-5) stands out as a multifaceted compound with diverse applications across several sectors. Its continued exploration in cutting-edge research ensures that it remains at the forefront of chemical innovation.
40435-42-5 (2,2,5-trimethylhexan-1-ol) 関連製品
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 1805098-19-4(3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)